Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene to yield the desired thiazolo(3,2-a)benzimidazole compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo(3,2-a)benzimidazole: The parent compound with similar structural features.
Thiazolo(3,2-a)pyrimidine: Another heterocyclic compound with a thiazole ring fused to a pyrimidine ring.
Thiazolo(3,2-a)benzimidazole derivatives: Various derivatives with different substituents on the thiazolo(3,2-a)benzimidazole core.
Uniqueness
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-butyl group and the monohydrochloride salt form enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
170658-34-1 |
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Molecular Formula |
C14H18ClN3S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-([1,3]thiazolo[3,2-a]benzimidazol-1-ylmethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3S.ClH/c1-2-3-8-15-9-11-10-18-14-16-12-6-4-5-7-13(12)17(11)14;/h4-7,10,15H,2-3,8-9H2,1H3;1H |
InChI Key |
FTLRDXSQXBUQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CSC2=NC3=CC=CC=C3N12.Cl |
Origin of Product |
United States |
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